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molecular formula C10H10N2O3 B1598248 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid CAS No. 80310-02-7

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Cat. No. B1598248
M. Wt: 206.2 g/mol
InChI Key: SXJZOGPXQRFWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514680

Procedure details

The procedure of Borthakur, N. et at., Ind. J. Chem. 20B:822 (1981) was adapted. To a stirred solution of 1-carboxymethyl-1,2,3,4-tetrahydroquinoxaline-3-one (15.400 g, 0.075 mol) and sodium hydroxide (5.20 g, 0.13 mol) in water (250 mL), was added gradually, a solution of KMnO4 (20.800 g 0.132 mol) in aq. NaOH (4% w/v, 120 mL) and the dark purple colored solution was refluxed for 4 h, cooled and filtered. The clear filtrate was acidified (pH~2) with concentrated HCl. Filtration under vacuum (water aspirator) afforded 9.200 g (56%, pure by 1H NMR) of 1-carboxymethyl-1,4-dihydro-2,3-quinoxalinedione as a cream colored powder, m.p.>300° C. (decomposes) (lit. m.p.>300° C., Borthakur et al., supra). It was sufficiently pure for use in the next reaction; 1H NMR: δ4.84 (s, 2H), 7.13-7.27 (m, 4H), 12.16 (s, 1H); IR (KBr, cm-1): 3431, 1743, 1687, 1481, 1406, 1393, 1250.
[Compound]
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
solvent
Reaction Step Two
Name
Quantity
20.8 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7](=[O:15])[CH2:6]1)([OH:3])=[O:2].[O-:16][Mn](=O)(=O)=O.[K+]>O.[OH-].[Na+]>[C:1]([CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7](=[O:15])[C:6]1=[O:16])([OH:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
C(=O)(O)CN1CC(NC2=CC=CC=C12)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
5.2 g
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtration under vacuum (water aspirator)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(C(NC2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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